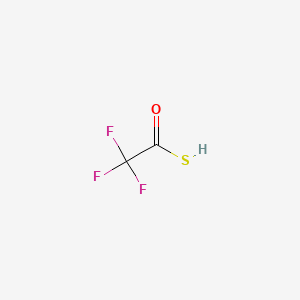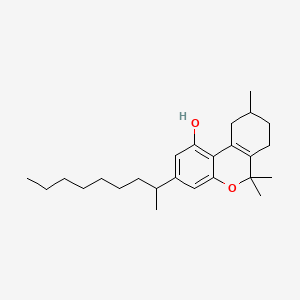
6H-Dibenzo(b,d)pyran-1-ol, 3-(1'-methyloctyl)-7,8,9,10-tetrahydro-6,6,9-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum monophosphide is a binary inorganic compound composed of molybdenum and phosphorus, with the chemical formula MoP. It forms black crystals and is known for its high melting point and chemical stability
Preparation Methods
Molybdenum monophosphide can be synthesized through several methods:
Electrolysis of Molten Molybdenum Hexametaphosphate: This method involves the electrolysis of molten molybdenum hexametaphosphate, resulting in the formation of molybdenum monophosphide along with phosphorus pentoxide and oxygen. [ 4 \text{Mo(PO}_3\text{)}_6 \rightarrow 4 \text{MoP} + 10 \text{P}_2\text{O}_5 + 9 \text{O}_2 ]
Heating Molybdenum and Metaphosphoric Acid: Another method involves heating a mixture of molybdenum and metaphosphoric acid in a carbon crucible, producing molybdenum monophosphide, carbon monoxide, and water. [ 2 \text{Mo} + 2 \text{HPO}_3 + 5 \text{C} \rightarrow 2 \text{MoP} + 5 \text{CO} + \text{H}_2\text{O} ]
Chemical Reactions Analysis
Molybdenum monophosphide undergoes various chemical reactions:
Oxidation: When heated in air, molybdenum monophosphide decomposes to form molybdenum trioxide and phosphorus pentoxide. [ 4 \text{MoP} + 11 \text{O}_2 \rightarrow 4 \text{MoO}_3 + 2 \text{P}_2\text{O}_5 ]
Catalytic Reactions: MoP is used as a catalyst in various chemical reactions due to its stability and catalytic properties.
Scientific Research Applications
Molybdenum monophosphide has several scientific research applications:
Mechanism of Action
The mechanism by which molybdenum monophosphide exerts its catalytic effects involves the interaction of its surface with reactant molecules. The molybdenum atoms provide active sites for the adsorption and activation of reactants, while the phosphorus atoms help stabilize the structure and enhance the catalytic activity .
Comparison with Similar Compounds
Molybdenum monophosphide can be compared with other similar compounds such as:
Trimolybdenum Phosphide (Mo3P): This compound has a different stoichiometry and crystal structure, which affects its catalytic properties.
Molybdenum Diphosphide (MoP2): MoP2 has a higher phosphorus content, leading to different chemical and physical properties.
Molybdenum monophosphide stands out due to its unique combination of high stability, catalytic activity, and ease of synthesis.
Properties
CAS No. |
34374-04-4 |
|---|---|
Molecular Formula |
C25H38O2 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
6,6,9-trimethyl-3-nonan-2-yl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C25H38O2/c1-6-7-8-9-10-11-18(3)19-15-22(26)24-20-14-17(2)12-13-21(20)25(4,5)27-23(24)16-19/h15-18,26H,6-14H2,1-5H3 |
InChI Key |
NBBNVTWUGVPAOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)C1=CC(=C2C3=C(CCC(C3)C)C(OC2=C1)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13785292.png)
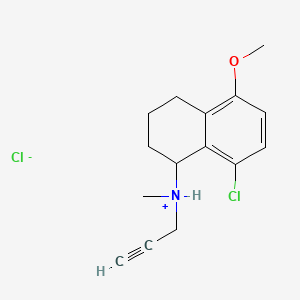
![2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole](/img/structure/B13785311.png)
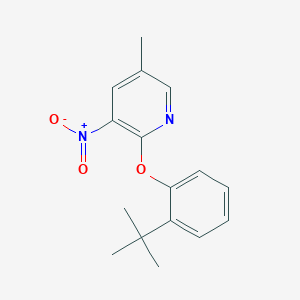
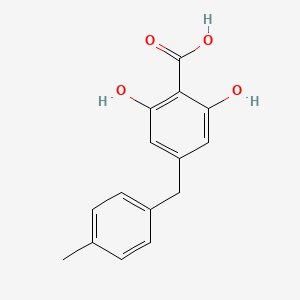



![[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol](/img/structure/B13785352.png)
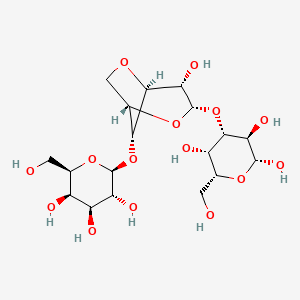
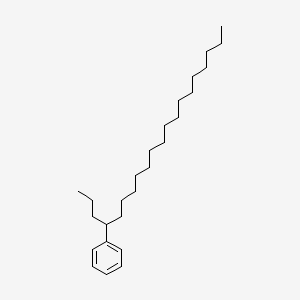
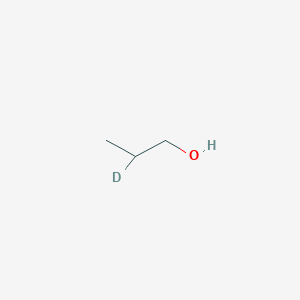
![Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate](/img/structure/B13785369.png)
